molecular formula C11H13N3O B8276040 7-Piperazin-1-yl-furo[3,2-b]pyridine CAS No. 853680-57-6

7-Piperazin-1-yl-furo[3,2-b]pyridine

Cat. No. B8276040
Key on ui cas rn: 853680-57-6
M. Wt: 203.24 g/mol
InChI Key: SIHWLQGUCJKQNK-UHFFFAOYSA-N
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Patent
US08680114B2

Procedure details

A mixture of 7-Chloro-furo[3,2-b]pyridine (0.73 g, 4.75 mmol) and piperazine (1.2 g, 14 mmol) in a sealed tube was heated to 130° C. for 4 hours. After cooling, the solid was dissolved in MeOH and DCM, concentrated and subject to column chromatography, eluted by DCM/MeOH (10:1-1:1) to give 7-Piperazin-1-yl-furo[3,2-b]pyridine (0.21 g, 22%). MS (APCI+) [M+H]+204.
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[CH:9][O:10][C:3]=12.[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1>CO>[N:11]1([C:2]2[CH:7]=[CH:6][N:5]=[C:4]3[CH:8]=[CH:9][O:10][C:3]=23)[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
0.73 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=CO2
Name
Quantity
1.2 g
Type
reactant
Smiles
N1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
DCM, concentrated
WASH
Type
WASH
Details
eluted by DCM/MeOH (10:1-1:1)

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=C2C(=NC=C1)C=CO2
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 21.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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